(4-chloroquinolin-2-yl)methanol
CAS No.: 535921-56-3
Cat. No.: VC11610996
Molecular Formula: C10H8ClNO
Molecular Weight: 193.6
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 535921-56-3 |
|---|---|
| Molecular Formula | C10H8ClNO |
| Molecular Weight | 193.6 |
Introduction
Structural and Molecular Characterization
Molecular Architecture
(4-Chloroquinolin-2-yl)methanol features a quinoline backbone substituted with a chlorine atom at the 4-position and a hydroxymethyl group (-CH₂OH) at the 2-position. The molecular formula C₁₀H₈ClNO corresponds to a molar mass of 193.63 g/mol . Key structural descriptors include:
The planar quinoline ring system facilitates π-π stacking interactions, while the chlorine and hydroxymethyl groups introduce polarity and hydrogen-bonding capabilities.
Spectroscopic and Computational Data
Predicted collision cross-section (CCS) values for various adducts, calculated using ion mobility spectrometry, are summarized below :
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 194.03671 | 136.3 |
| [M+Na]⁺ | 216.01865 | 152.5 |
| [M+NH₄]⁺ | 211.06325 | 146.3 |
| [M-H]⁻ | 192.02215 | 139.2 |
These values suggest moderate molecular rigidity, with sodium adducts exhibiting larger CCS due to increased ionic radius .
Synthesis and Reaction Pathways
Reductive Deoxygenation Strategies
Visible-light-induced reductive deoxygenation of N-heteroaryl ketones offers an alternative route. A 4CzIPN/LiBr system under argon atmosphere facilitates the conversion of ketones to methylene groups . Applied to 2-acetyl-4-chloroquinoline, this method could theoretically yield (4-chloroquinolin-2-yl)methanol .
Physicochemical Properties
Thermodynamic Parameters
Density functional theory (DFT) calculations on related quinolines predict:
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